![molecular formula C10H17N3 B2787682 3-(aminomethyl)-N,N-diethylpyridin-2-amine CAS No. 953738-54-0](/img/structure/B2787682.png)
3-(aminomethyl)-N,N-diethylpyridin-2-amine
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Overview
Description
“3-(aminomethyl)-N,N-diethylpyridin-2-amine” is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Chemical Reactions Analysis
Amines, including “3-(aminomethyl)-N,N-diethylpyridin-2-amine”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Scientific Research Applications
- Example : Phenylboronic acid-functionalized nanoparticles have been developed for delivering specific drugs (e.g., emodin) to desired sites .
Compound Synthesis
Drug Delivery Systems
Neurodegenerative Disease Research
Mechanism of Action
Target of Action
Similar compounds such as aminoglycosides and benzoxaboroles have been reported to target bacterial membranes and mycobacterium tuberculosis leucyl-trna synthetase (leurs) respectively . These targets play crucial roles in bacterial growth and survival .
Mode of Action
Aminoglycosides, which are structurally related, bind to bacterial ribosomes, inhibiting protein synthesis and promoting mistranslation . Benzoxaboroles, another related class of compounds, inhibit LeuRS, an enzyme essential for protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from related compounds that it may interfere with protein synthesis and other essential cellular processes .
Pharmacokinetics
The pharmacokinetics of related compounds have been studied .
Result of Action
Based on the mode of action of related compounds, it can be inferred that it may lead to inhibition of protein synthesis, leading to bacterial death .
Action Environment
The synthesis of related compounds has been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents .
properties
IUPAC Name |
3-(aminomethyl)-N,N-diethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFAOZBFQTYAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N,N-diethylpyridin-2-amine |
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